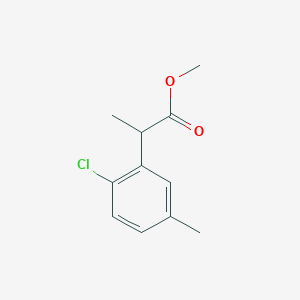
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one ring and a chlorinated amino acid derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride can be achieved through a multi-step process. One common method involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions in a microchannel reactor. This process is carried out under visible light conditions and does not require the use of metals . Another method involves a sequential Ugi/olefination reaction, which features mild conditions and good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of microfluidic reactors can enhance the efficiency and safety of the production process by providing precise control over reaction conditions .
化学反应分析
Types of Reactions
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The chlorinated moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo, amino, and substituted derivatives, which can be further utilized in different applications.
科学研究应用
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one ring structure but differ in their substituents.
Chlorinated amino acid derivatives: Compounds with similar chlorinated amino acid moieties but different ring structures.
Uniqueness
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of a pyrrolidin-2-one ring and a chlorinated amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
分子式 |
C8H14Cl2N2O2 |
|---|---|
分子量 |
241.11 g/mol |
IUPAC 名称 |
(3S)-3-[(2S)-2-amino-4-chloro-3-oxobutyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H13ClN2O2.ClH/c9-4-7(12)6(10)3-5-1-2-11-8(5)13;/h5-6H,1-4,10H2,(H,11,13);1H/t5-,6-;/m0./s1 |
InChI 键 |
SUCZQTHNYBDZQG-GEMLJDPKSA-N |
手性 SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C(=O)CCl)N.Cl |
规范 SMILES |
C1CNC(=O)C1CC(C(=O)CCl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


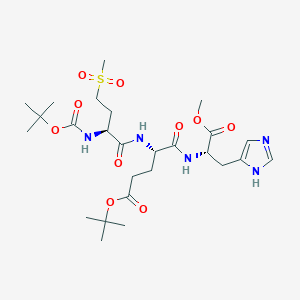
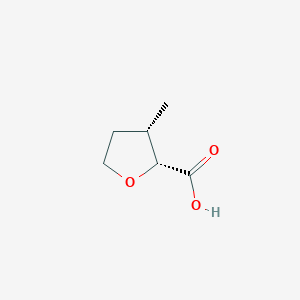
![4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13334171.png)


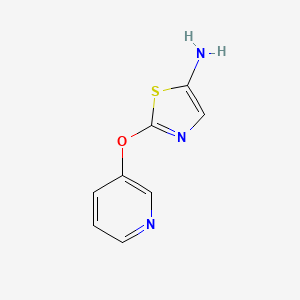
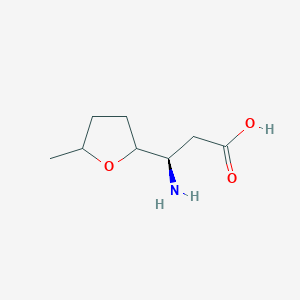

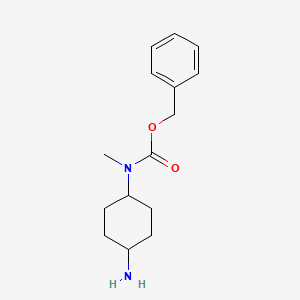
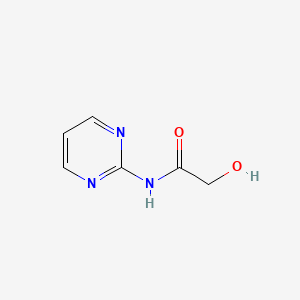

![(1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B13334242.png)
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
